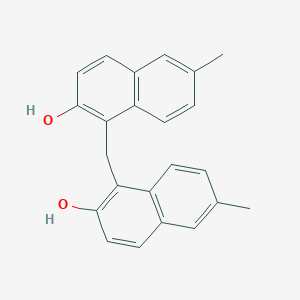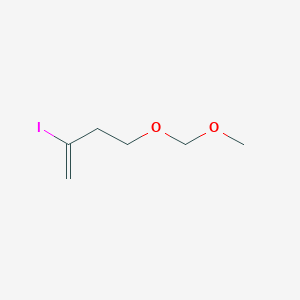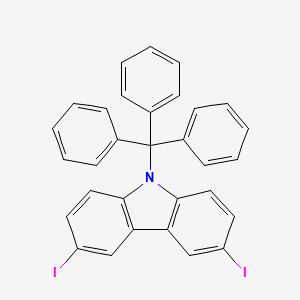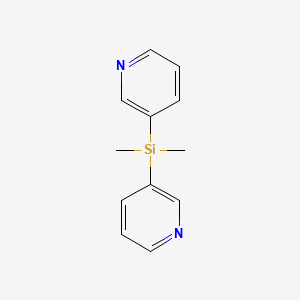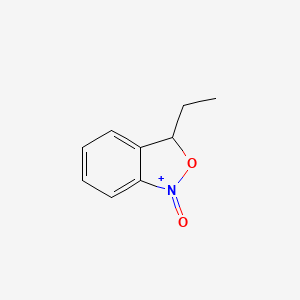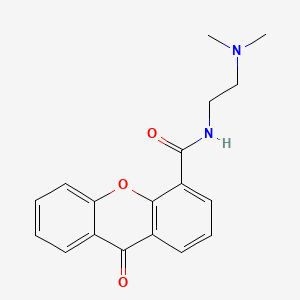
N-(2-(Dimethylamino)ethyl)-9-oxo-9H-xanthene-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(Dimethylamino)ethyl)-9-oxo-9H-xanthene-4-carboxamide is a chemical compound known for its unique structure and properties This compound is part of the xanthene family, which is characterized by a tricyclic structure consisting of two benzene rings fused to a pyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)ethyl)-9-oxo-9H-xanthene-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 9H-xanthene-4-carboxylic acid with N,N-dimethylethylenediamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as crystallization, filtration, and chromatography are employed to purify the compound and remove any impurities.
化学反応の分析
Types of Reactions
N-(2-(Dimethylamino)ethyl)-9-oxo-9H-xanthene-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.
科学的研究の応用
N-(2-(Dimethylamino)ethyl)-9-oxo-9H-xanthene-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(2-(Dimethylamino)ethyl)-9-oxo-9H-xanthene-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
N-(2-(Dimethylamino)ethyl)-9-oxo-9H-xanthene-4-carboxamide can be compared with other similar compounds, such as:
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide: Another DNA-intercalating agent with anticancer properties.
N-(2-(Dimethylamino)ethyl)methacrylate: Used in the production of cationic polymers for various applications.
N-(2-(Dimethylamino)ethyl)phenazine-1-carboxamide: Known for its antimicrobial activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for diverse applications.
特性
CAS番号 |
112022-08-9 |
|---|---|
分子式 |
C18H18N2O3 |
分子量 |
310.3 g/mol |
IUPAC名 |
N-[2-(dimethylamino)ethyl]-9-oxoxanthene-4-carboxamide |
InChI |
InChI=1S/C18H18N2O3/c1-20(2)11-10-19-18(22)14-8-5-7-13-16(21)12-6-3-4-9-15(12)23-17(13)14/h3-9H,10-11H2,1-2H3,(H,19,22) |
InChIキー |
KWGUFXPJIMNUFB-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCNC(=O)C1=CC=CC2=C1OC3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


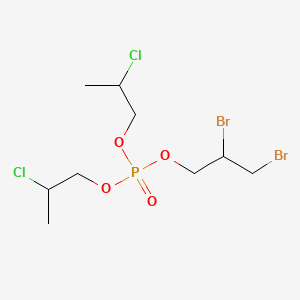
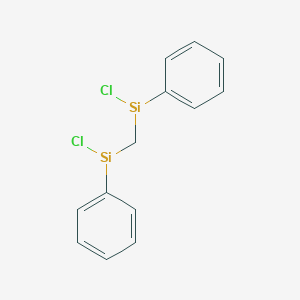
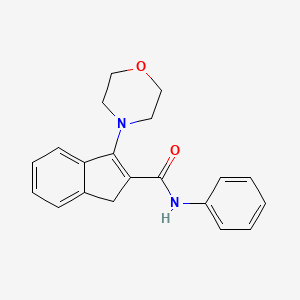
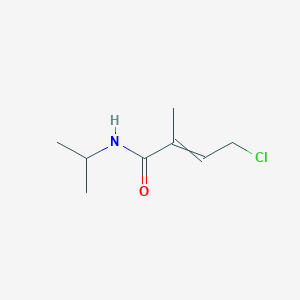
![1-Methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14300316.png)
![1-{2-[3-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14300323.png)
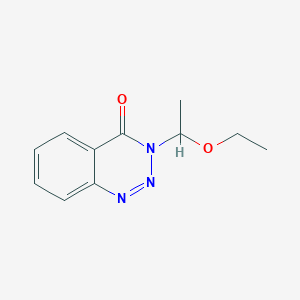
![3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene](/img/structure/B14300336.png)
![6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14300338.png)
